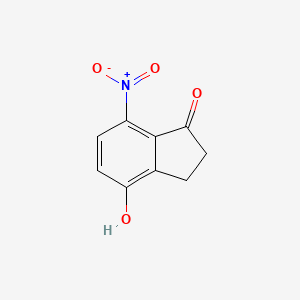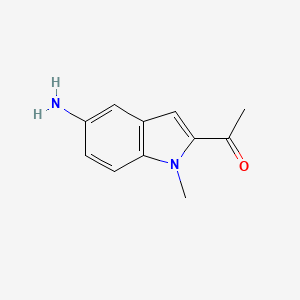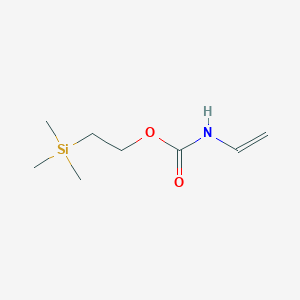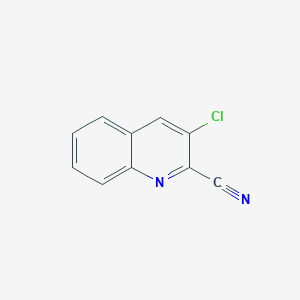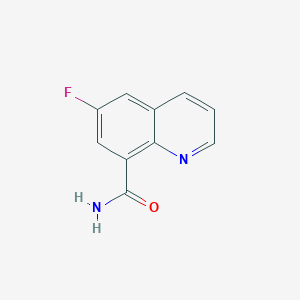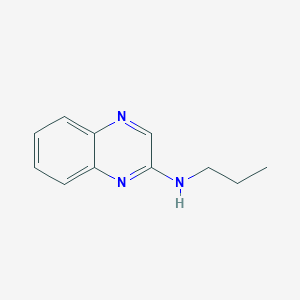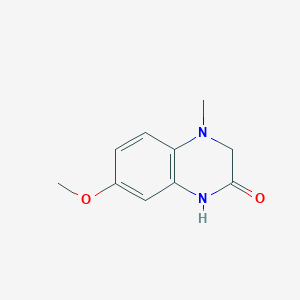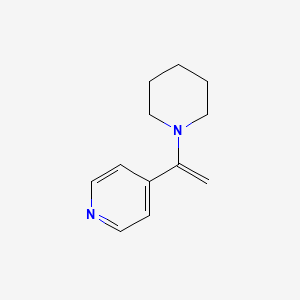
4-(1-(Piperidin-1-yl)vinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(Piperidin-1-yl)vinyl)pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Piperidin-1-yl)vinyl)pyridine typically involves the reaction of 4-vinylpyridine with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 4-vinylpyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(Piperidin-1-yl)vinyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce ethyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1-(Piperidin-1-yl)vinyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 4-(1-(Piperidin-1-yl)vinyl)pyridine involves its interaction with various molecular targets. The piperidine ring can interact with biological receptors, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylpyridine: Lacks the piperidine ring but shares the vinylpyridine structure.
Piperidine: Contains the piperidine ring but lacks the vinyl and pyridine components.
N-Vinylpyrrolidone: Similar in having a vinyl group but contains a pyrrolidone ring instead of piperidine and pyridine.
Uniqueness
4-(1-(Piperidin-1-yl)vinyl)pyridine is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
4-(1-piperidin-1-ylethenyl)pyridine |
InChI |
InChI=1S/C12H16N2/c1-11(12-5-7-13-8-6-12)14-9-3-2-4-10-14/h5-8H,1-4,9-10H2 |
InChI-Schlüssel |
SZDSMZHMLNWISV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=NC=C1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


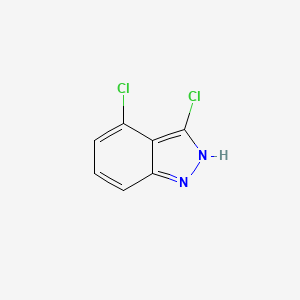
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
